molecular formula C7H9ClN2O2 B7799951 p-Nitrobenzylamine hydrochloride

p-Nitrobenzylamine hydrochloride

Cat. No.: B7799951
M. Wt: 188.61 g/mol
InChI Key: SMIXZZMSWYOQPW-UHFFFAOYSA-N
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Description

p-Nitrobenzylamine hydrochloride (CAS: 18600-42-5) is an aromatic amine salt with the molecular formula C₇H₉ClN₂O₂ and a molecular weight of 188.61 g/mol . It is a yellowish crystalline solid with a melting point of approximately 265°C (decomposition) . The compound is synthesized via the hydrochlorination of p-nitrobenzylamine, and its structure features a nitro group (-NO₂) at the para position of the benzene ring and a protonated amine (-NH₃⁺Cl⁻) on the benzyl carbon.

Properties

IUPAC Name

(4-nitrophenyl)methylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c8-5-6-1-3-7(4-2-6)9(10)11;/h1-4H,5,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIXZZMSWYOQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C[NH3+])[N+](=O)[O-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7409-30-5 (Parent)
Record name Benzylamine, p-nitro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018600425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18600-42-5
Record name Benzenemethanamine, 4-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18600-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylamine, p-nitro-, hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018600425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-nitrobenzylammonium hydrochloride
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Preparation Methods

General Procedure for Reductive Amination

The reductive amination pathway involves the condensation of 4-nitrobenzaldehyde with primary amines, followed by borohydride reduction. This method, described in the Royal Society of Chemistry’s protocols, offers modularity for generating diverse N-substituted nitrobenzylamine derivatives.

Step 1: Imine Formation
4-Nitrobenzaldehyde (1 eq.) is reacted with an amine (1.1 eq.) in anhydrous ethanol under nitrogen. After 16 hours at room temperature, the intermediate imine is reduced using sodium borohydride (2 eq.) at 0°C. For example, ethylamine reacts with 4-nitrobenzaldehyde to yield ethyl[(4-nitrophenyl)methyl]amine in 93% yield.

Step 2: Hydrochloride Salt Formation
The free base is treated with hydrochloric acid to precipitate the hydrochloride salt. LC-MS and 1H^1H-NMR confirm product purity (>95%), with characteristic aromatic proton signals at δ 8.19–7.59 ppm and methylene resonances near δ 3.80–3.90 ppm.

Substrate Scope and Limitations

  • Alkylamines : Propylamine and isopropylamine derivatives achieve yields of 95–98%.

  • Branched Amines : tert-Butyl piperidine derivatives require boc-protection to prevent side reactions, yielding 86%.

  • Functionalized Amines : Propargylamine and cyanoethylamine introduce alkynes or nitriles but necessitate inert atmospheres to avoid polymerization.

Table 1: Reductive Amination Yields for Selected Amines

AmineProductYield (%)Purity (%)
EthylamineEthyl[(4-nitrophenyl)methyl]amine93≥95
Propargylamine(4-NP)methylamine98≥95
4-Amino-1-boc-piperidinetert-Butyl 4-({[(4-NP)methyl]amino}methyl)piperidine-1-carboxylate86≥95

Direct Nitration of Benzylamine Hydrochloride

Mixed-Acid Nitration Methodology

Patent CN104151170A details a nitration approach using concentrated nitric and sulfuric acids (1:1.9 ratio) at 0°C. Phenethylamine derivatives are nitrated para to the amine group, followed by hydrochloride salt precipitation.

Procedure :

  • Nitration : Phenethylamine is added to HNO₃/H₂SO₄ at 0°C, stirred until completion, then quenched in ice water.

  • Extraction : The crude product is extracted with ethyl ether, and the organic phase is treated with 1M HCl.

  • Crystallization : Aqueous HCl extracts are evaporated, yielding 4-nitrophenethylamine hydrochloride (98% purity).

Challenges :

  • Over-nitration and ortho-substitution byproducts require careful temperature control.

  • Scale-up necessitates efficient heat dissipation to maintain regioselectivity.

Adaptation for Benzylamine Systems

While the patent focuses on phenethylamine, analogous conditions apply to benzylamine nitration:

  • Temperature : –5°C to 5°C minimizes decomposition.

  • Acid Ratio : HNO₃:H₂SO₄ = 1:2 optimizes nitronium ion (NO₂⁺) generation.

  • Workup : Neutralization with NaOH (pH 10) followed by HCl extraction isolates the hydrochloride salt.

Protection-Deprotection Strategies for Enhanced Regioselectivity

Acyl Protection of Amines

Patent CN107759477A introduces a protection-deprotection sequence to prevent amine oxidation during nitration. β-Phenylethylamine is acylated (e.g., with pivaloyl chloride), nitrated, and deprotected under acidic conditions.

Key Steps :

  • Acylation : β-Phenylethylamine reacts with pivaloyl chloride (1.5 eq.) in dichloroethane at 80°C (6 hours).

  • Nitration : The acylated intermediate is nitrated with 85% HNO₃ in H₂SO₄ (room temperature, 4 hours).

  • Deprotection : HCl hydrolysis (reflux, 2 hours) yields p-nitrophenethylamine hydrochloride (95% yield).

Table 2: Protection-Deprotection Efficiency

Protective GroupNitration Yield (%)Deprotection Yield (%)Overall Yield (%)
Pivaloyl929890
Acetyl889584

Comparative Analysis of Synthetic Methods

Yield and Purity Metrics

  • Reductive Amination : Superior for functionalized derivatives (93–98% yield) but requires expensive borohydrides.

  • Direct Nitration : Cost-effective for bulk synthesis but risks byproducts (e.g., dinitro compounds).

  • Protection-Deprotection : Ensures regioselectivity but adds synthetic steps (3 steps vs. 1).

Industrial vs. Laboratory Suitability

  • Pharmaceutical : Protection-deprotection preferred for API intermediates (high purity).

  • Agrochemicals : Direct nitration favored for cost efficiency.

Critical Parameters in Process Optimization

Temperature Control

Nitration exotherms require jacketed reactors to maintain ≤10°C, preventing thermal runaway.

Solvent Selection

  • Polar Aprotic Solvents : DMF or DMSO stabilize nitro intermediates but complicate purification.

  • Ether Solvents : MTBE minimizes side reactions during extractions.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide improves nitration rates by 20%.

  • Microwave Assistance : Reduces reductive amination time from 16 hours to 2 hours .

Chemical Reactions Analysis

Oxidation Reactions

p-Nitrobenzylamine undergoes enzyme-catalyzed oxidation, primarily studied in mitochondrial and microsomal fractions:

  • Enzymatic Pathways :

    • Monoamine Oxidase A (MAO-A) : Dominates oxidation at low substrate concentrations (0.1 mM), producing 4-nitrobenzaldehyde .

    • Monoamine Oxidase B (MAO-B) : Becomes significant at higher concentrations (1 mM), contributing 20–35% of the reaction output .

    • Diamine Oxidase (DAO) : Accounts for 55% of oxidation activity in soluble fractions .

EnzymeSubstrate ConcentrationContributionProduct
MAO-A0.1 mM95%4-Nitrobenzaldehyde
MAO-B1 mM20–35%4-Nitrobenzaldehyde
DAO1 mM55%4-Nitrobenzaldehyde
  • Inhibitor Studies :

    • Lilly 51,641 (MAO-A inhibitor) reduces activity by 95% .

    • Deprenyl (MAO-B inhibitor) shows partial inhibition (20–35%) .

Reduction Reactions

The nitro group (-NO₂) undergoes selective reduction to an amine (-NH₂) under controlled conditions:

  • Catalytic Hydrogenation :

    • Reagents : H₂ gas with palladium/carbon (Pd/C) or Raney nickel .

    • Product : 4-Aminobenzylamine hydrochloride, a precursor for pharmaceuticals .

  • Borohydride-Mediated Reductions :

    • Example : Sodium borohydride (NaBH₄) in ethanol reduces intermediates during the synthesis of piperidine derivatives .

Substitution Reactions

The primary amine group participates in nucleophilic substitutions, enabling derivatization:

  • Alkylation :

    • Reagents : Chloroacetonitrile or propargylamine .

    • Conditions : K₂CO₃ in acetonitrile, 60°C, 4 hours .

    • Products :

Reaction TypeReagentConditionsProductYield
AlkylationChloroacetonitrileK₂CO₃, 60°C2-{[(4-NP)methyl]amino}acetonitrile99%
AlkylationPropargylamineK₂CO₃, RT(4-NP)methylamine98%

Case Studies in Material Science

  • Carbon Nanotube Derivatization :

    • Method : Stirring MWCNTs in 4-nitrobenzylamine/acetonitrile solutions .

    • Outcome : Enhanced electrical conductivity and surface reactivity for electronics .

Mechanistic Insights

  • Oxidation : Amine oxidases abstract protons from the benzylic carbon, forming an imine intermediate that hydrolyzes to the aldehyde .

  • Reduction : Catalytic hydrogenation proceeds via a nitroso intermediate, confirmed by isotopic labeling and spectroscopic methods .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules, advanced materials, and mechanistic enzymology studies.

Scientific Research Applications

Organic Synthesis

p-Nitrobenzylamine hydrochloride serves as a key intermediate in the synthesis of various organic compounds. Its applications include:

  • Synthesis of Chiral Compounds : It is utilized in the synthesis of chiral cyclopalladated complexes, which are important in asymmetric catalysis. For instance, (S)-α-methyl-4-nitrobenzylamine has been shown to form complexes with palladium that facilitate the resolution of racemic mixtures .
  • Preparation of Fluorescent Probes : The compound has been employed as a fluorescence-quenching guest in the determination of chiral recognition capabilities in supramolecular chemistry .
ApplicationDescription
Chiral Cyclopalladated ComplexesUsed to synthesize complexes for asymmetric catalysis
Fluorescent ProbesActs as a guest in chiral recognition studies

Material Science

In material science, this compound is used for modifying surfaces and enhancing material properties:

  • Graphite and Carbon Nanotube Modification : The compound has been shown to chemically modify graphite powder and multiwalled carbon nanotubes (MWCNTs), improving their functional properties for applications in electronics and nanotechnology .

Biological Studies

The biological implications of this compound are significant:

  • Enzyme Studies : Research indicates that p-nitrobenzylamine is oxidized by amine oxidases found in human placenta and serum, providing insights into its potential metabolic pathways and interactions with biological systems .
  • Antimicrobial Activity : Some studies have explored the antimicrobial properties of derivatives of p-nitrobenzylamine, suggesting potential applications in medicinal chemistry.
Biological ApplicationDescription
Enzyme Interaction StudiesInvestigates oxidation by amine oxidases
Antimicrobial PropertiesExplores potential use in medicinal applications

Case Study 1: Synthesis of Chiral Cyclopalladated Complexes

A study demonstrated the successful synthesis of chiral cyclopalladated complexes using (S)-α-methyl-4-nitrobenzylamine hydrochloride. The complexes exhibited significant enantioselectivity, highlighting the importance of this compound in asymmetric synthesis .

Case Study 2: Modification of Carbon Nanotubes

Research published in ChemPhysChem illustrated how this compound can be used to derivatize MWCNTs, leading to enhanced electrical conductivity and chemical reactivity. This modification opens avenues for developing advanced materials for electronic devices .

Mechanism of Action

The mechanism of action of p-Nitrobenzylamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound is oxidized by amine oxidases, leading to the formation of aldehyde products. This process is important for studying the activity of amine oxidases and their role in various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally related to p-nitrobenzylamine hydrochloride, differing in functional groups, reactivity, and applications.

Nitrobenzyl Halides

Example Compounds:
  • p-Nitrobenzyl chloride (CAS: 122-04-3)
  • p-Nitrobenzyl bromide (α-Bromo-p-nitrotoluene)
Property This compound p-Nitrobenzyl Chloride
Molecular Formula C₇H₉ClN₂O₂ C₇H₆ClNO₂
Functional Groups -NH₃⁺Cl⁻, -NO₂ -Cl, -NO₂
Reactivity Stable; amine acts as nucleophile when deprotonated Highly reactive; Cl is a good leaving group for nucleophilic substitution
Applications Material modification, intermediates Alkylating agent, protecting group in organic synthesis

Key Differences :

  • Reactivity : Nitrobenzyl halides are more reactive due to the labile halogen atom, making them suitable for alkylation reactions. In contrast, the amine hydrochloride is stable and requires deprotonation for nucleophilic activity .
  • Safety : Halides like p-nitrobenzyl chloride are moisture-sensitive and require stringent handling, whereas the hydrochloride salt is less hygroscopic .

Nitrobenzoyl Chlorides

Example Compound:
  • p-Nitrobenzoyl chloride (CAS: 122-04-3)
Property This compound p-Nitrobenzoyl Chloride
Molecular Formula C₇H₉ClN₂O₂ C₇H₄ClNO₃
Functional Groups -NH₃⁺Cl⁻, -NO₂ -COCl, -NO₂
Reactivity Amine participates in coupling reactions Acyl chloride; reacts with alcohols/amines to form esters/amides
Applications Material science, intermediates Acylating agent in peptide synthesis

Key Differences :

  • Functionality : The acyl chloride group (-COCl) in p-nitrobenzoyl chloride enables rapid esterification or amidation, whereas the amine hydrochloride is used in nucleophilic substitutions or as a building block .

Hydroxy-Nitrobenzyl Derivatives

Example Compound:
  • 2-Hydroxy-5-nitrobenzyl chloride
Property This compound 2-Hydroxy-5-nitrobenzyl Chloride
Functional Groups -NH₃⁺Cl⁻, -NO₂ -Cl, -NO₂, -OH
Reactivity Stable; amine functionality Reactive due to -Cl and -OH; prone to hydrolysis
Synthesis Hydrochlorination of p-nitrobenzylamine Condensation of p-nitrophenol with methylal and HCl

Key Differences :

  • Stability : The hydroxyl group in 2-hydroxy-5-nitrobenzyl chloride increases polarity but reduces stability compared to the hydrochloride salt .

Ethylamine Derivatives

Example Compound:
  • 4-Nitrophenylethylamine Hydrochloride
Property This compound 4-Nitrophenylethylamine Hydrochloride
Structure Benzylamine backbone Ethylamine chain attached to benzene
Solubility Moderate in polar solvents Higher solubility due to longer alkyl chain
Applications Material modification Pharmaceutical intermediate

Key Differences :

  • Chain Length : The ethylamine derivative’s longer chain enhances solubility but reduces steric hindrance compared to the benzylamine structure .

Q & A

Basic: What spectroscopic and analytical methods are recommended to confirm the structure and purity of p-nitrobenzylamine hydrochloride?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H-NMR (DMSO-d6) to identify aromatic protons (δ 8.2–8.4 ppm for nitro-substituted benzene) and the benzylic NH2_2 group (δ 4.2–4.5 ppm). 13C^{13}C-NMR should confirm the nitro group’s electron-withdrawing effects (C-NO2_2 at ~147 ppm) .
  • Infrared (IR) Spectroscopy: Detect characteristic N-H stretching (3200–3400 cm1^{-1}) and nitro group vibrations (asymmetric NO2_2 stretch at ~1520 cm1 ^{-1}, symmetric at ~1340 cm1 ^{-1}) .
  • Elemental Analysis: Verify C, H, N, and Cl content against theoretical values (C7_7H9_9ClN2_2O2_2; MW 188.61) .
  • Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or potentiometric titration (for chloride ion quantification) ensures ≥98% purity, as reported in commercial standards .

Basic: How can researchers optimize the recrystallization of this compound to achieve high yields?

Methodological Answer:

  • Solvent Selection: Use ethanol/water mixtures (e.g., 70:30 v/v) due to the compound’s moderate solubility in polar solvents. Avoid DMSO or DMF, which may trap impurities.
  • Temperature Gradient: Dissolve the crude product at 60–70°C, then cool gradually to 4°C to promote crystal growth.
  • Yield Maximization: Monitor supersaturation points via turbidity measurements. A typical yield of 85–90% is achievable with two recrystallization cycles .

Advanced: What strategies are effective for functionalizing carbon nanomaterials using this compound?

Methodological Answer:

  • Covalent Modification: React p-nitrobenzylamine hydrochloride with oxidized multiwalled carbon nanotubes (MWCNTs) in DMF at 80°C for 24 hours. The amine group forms amide bonds with carboxylated nanotube surfaces .
  • Characterization: Use Raman spectroscopy (D/G band ratio changes), XPS (N1s peak at ~399.5 eV for amine bonding), and TEM to confirm functionalization .
  • Applications: Modified MWCNTs show enhanced dispersibility in polar solvents, useful for electrochemical sensors or composite materials .

Advanced: How can kinetic studies elucidate the reaction mechanism of this compound in purine derivative synthesis?

Methodological Answer:

  • Reaction Monitoring: Employ HPLC or 1H^1H-NMR to track the formation of intermediates (e.g., 2-fluoro-6-(4-nitrobenzylamino)purine) under varying temperatures (25–60°C) and pH (4–7) .
  • Rate Determination: Use pseudo-first-order kinetics to calculate rate constants (kobsk_{\text{obs}}) for nucleophilic substitution steps.
  • Computational Modeling: Density Functional Theory (DFT) simulations (B3LYP/6-31G*) can predict transition states and activation energies for nitro-group participation .

Advanced: How does this compound’s stability vary under thermal and photolytic stress?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Decomposition begins at ~200°C, with a mass loss corresponding to HCl and nitro-group degradation .
  • Photostability Testing: Expose solid samples to UV light (λ = 365 nm) for 48 hours; monitor nitro-to-amine reduction via IR or colorimetric assays (yellow-to-colorless transition indicates degradation).
  • pH-Dependent Stability: Solutions at pH < 3 or > 9 show accelerated decomposition; buffer systems (e.g., phosphate, pH 6–7) are recommended for long-term storage .

Basic: What experimental design principles apply to scaling up this compound synthesis?

Methodological Answer:

  • Factorial Design: Optimize variables (e.g., reaction time, temperature, stoichiometry) using a 23^3 factorial matrix to identify critical parameters .
  • Safety Protocols: Conduct hazard analysis for nitro-group handling (e.g., explosion risk during nitration steps) and HCl gas evolution .
  • Quality Control: Implement in-process checks (e.g., TLC for intermediate purity) and batch-wise elemental analysis .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

  • Solubility Profiling: Use shake-flask methods in solvents (water, ethanol, DMSO) at 25°C and 37°C; quantify via UV-Vis spectroscopy (λ = 280 nm).
  • Data Reconciliation: Compare results with literature values, accounting for impurities (e.g., residual solvents) and polymorphic forms .
  • Machine Learning: Train models on existing solubility datasets to predict discrepancies caused by measurement protocols .

Advanced: What role does this compound play in asymmetric catalysis?

Methodological Answer:

  • Chiral Ligand Synthesis: React with chiral auxiliaries (e.g., BINOL) to form Schiff base ligands for transition-metal catalysts (e.g., Cu(II)) .
  • Catalytic Activity Testing: Evaluate enantioselectivity in model reactions (e.g., aldol condensation) using HPLC with chiral columns.
  • Mechanistic Insights: EPR spectroscopy can identify metal-ligand coordination geometry influencing catalytic efficiency .

Tables for Key Data

Property Value Reference
Molecular FormulaC7_7H9_9ClN2_2O2_2
Melting Point200–202°C (decomposes)
Purity (HPLC)≥98%
Solubility in Water (25°C)12.5 mg/mL

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Nitrobenzylamine hydrochloride
Reactant of Route 2
p-Nitrobenzylamine hydrochloride

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